molecular formula C12H26O2 B11966280 5-Ethyl-3-methylnonane-2,4-diol CAS No. 6628-31-5

5-Ethyl-3-methylnonane-2,4-diol

Cat. No.: B11966280
CAS No.: 6628-31-5
M. Wt: 202.33 g/mol
InChI Key: LJGRJTMTDBCJEG-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylnonane-2,4-diol is an organic compound with the molecular formula C12H26O2. It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a non-linear carbon chain. This compound is part of the larger class of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylnonane-2,4-diol typically involves the alkylation of a suitable precursor, followed by hydroxylation. One common method is the alkylation of 3-methyl-2,4-nonanediol with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone, 5-ethyl-3-methylnonan-2,4-dione. This process is typically carried out in the presence of a palladium or platinum catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methylnonane-2,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: 5-Ethyl-3-methylnonan-2,4-dione or 5-ethyl-3-methylnonanoic acid.

    Reduction: 5-Ethyl-3-methylnonane.

    Substitution: 5-Ethyl-3-methylnonane-2,4-dihalide.

Scientific Research Applications

5-Ethyl-3-methylnonane-2,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylnonane-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-ethyl-2,4-nonanediol
  • 5-Ethyl-2-methylnonan-1-ol
  • 3-Methyl-5-ethyl-2,4-nonanediol

Uniqueness

5-Ethyl-3-methylnonane-2,4-diol is unique due to its specific branching pattern and the presence of two hydroxyl groups. This structure imparts distinct chemical and physical properties, such as its boiling point, density, and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

6628-31-5

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

5-ethyl-3-methylnonane-2,4-diol

InChI

InChI=1S/C12H26O2/c1-5-7-8-11(6-2)12(14)9(3)10(4)13/h9-14H,5-8H2,1-4H3

InChI Key

LJGRJTMTDBCJEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C(C)C(C)O)O

Origin of Product

United States

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